molecular formula C11H20N2O2 B1388125 tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate CAS No. 1118786-85-8

tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate

Cat. No.: B1388125
CAS No.: 1118786-85-8
M. Wt: 212.29 g/mol
InChI Key: CBYPCXLWNJUVLF-UHFFFAOYSA-N
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Description

tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Biochemical Analysis

Biochemical Properties

Tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as ornithine and gamma-aminobutyric acid (GABA) analogues . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.

Cellular Effects

The effects of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Moreover, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . Additionally, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . The stability of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism and neurotransmitter synthesis . For instance, this compound can influence the levels of metabolites such as ornithine and GABA, thereby affecting metabolic flux. Additionally, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can modulate the activity of enzymes involved in the urea cycle, impacting nitrogen metabolism.

Transport and Distribution

The transport and distribution of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach specific cellular compartments. Once inside the cell, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can interact with intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can localize to the nucleus, affecting gene expression and chromatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with a spirocyclic amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic derivatives, while reduction can lead to the formation of simpler amine compounds .

Scientific Research Applications

tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate apart is its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYPCXLWNJUVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653868
Record name tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118786-85-8
Record name 1,1-Dimethylethyl N-2-azaspiro[3.3]hept-6-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118786-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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